molecular formula C10H14ClNO3 B12308396 Benzyl 3-amino-2-hydroxypropanoate hydrochloride

Benzyl 3-amino-2-hydroxypropanoate hydrochloride

Cat. No.: B12308396
M. Wt: 231.67 g/mol
InChI Key: FETCUBOMIICFNI-UHFFFAOYSA-N
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Description

Benzyl 3-amino-2-hydroxypropanoate hydrochloride is a chiral organic compound characterized by a benzyl ester group, an amino group, and a hydroxyl group on adjacent carbon atoms. Its molecular formula is C₁₀H₁₄ClNO₃ (inferred from structural analogs), with a molecular weight of approximately 231.7 g/mol . This compound is primarily used in pharmaceutical research, particularly in the synthesis of chiral intermediates for bioactive molecules. Limited ecotoxicological or toxicological data are available, necessitating careful handling under laboratory conditions .

Properties

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

IUPAC Name

benzyl 3-amino-2-hydroxypropanoate;hydrochloride

InChI

InChI=1S/C10H13NO3.ClH/c11-6-9(12)10(13)14-7-8-4-2-1-3-5-8;/h1-5,9,12H,6-7,11H2;1H

InChI Key

FETCUBOMIICFNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CN)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 3-amino-2-hydroxypropanoate hydrochloride can be synthesized through various synthetic routes. One common method involves the esterification of 3-amino-2-hydroxypropanoic acid with benzyl alcohol, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-amino-2-hydroxypropanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl 3-oxo-2-hydroxypropanoate, while reduction can produce benzyl 3-amino-2-hydroxypropanol .

Scientific Research Applications

Benzyl 3-amino-2-hydroxypropanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is utilized in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl 3-amino-2-hydroxypropanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These interactions can modulate biochemical pathways and influence cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The key structural analogs and their distinguishing features are summarized below:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Benzyl 3-amino-2-hydroxypropanoate HCl Not specified C₁₀H₁₄ClNO₃ ~231.7 Benzyl ester, amino, hydroxyl
Methyl 3-amino-2-phenylpropanoate HCl 91012-17-8 C₁₀H₁₄ClNO₂ 215.7 Methyl ester, amino, phenyl
Benzyl 3-aminopropanoate HCl 99616-43-0 C₁₀H₁₄ClNO₂ 215.7 Benzyl ester, amino
2-(Benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone HCl 71786-67-9 C₁₇H₁₉ClN₂O₂ 318.8 Benzyl-methyl amine, ketone, hydroxyl

Key Observations :

  • The hydroxyl group in the target compound increases polarity compared to the phenyl-substituted analog (Methyl 3-amino-2-phenylpropanoate HCl) .
  • The absence of a hydroxyl group in Benzyl 3-aminopropanoate HCl reduces its hydrogen-bonding capacity, likely improving lipid solubility .
  • The ketone group in 2-(Benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone HCl introduces different reactivity, such as susceptibility to nucleophilic attack .

Physicochemical Properties

Solubility and Stability
  • Benzyl 3-amino-2-hydroxypropanoate HCl: Expected to exhibit moderate water solubility due to the hydroxyl group, though exact data are unavailable. Stability under standard storage conditions is inferred to be comparable to Benzyl 3-aminopropanoate HCl, which is stable in dry, ventilated environments .
  • Methyl 3-amino-2-phenylpropanoate HCl: Lower water solubility due to the hydrophobic phenyl group; stable under similar storage conditions .
  • Benzyl 3-aminopropanoate HCl: Limited solubility in polar solvents; decomposes under fire conditions to release CO, NOₓ, and HCl .
Reactivity
  • Methyl 3-amino-2-phenylpropanoate HCl’s phenyl group enhances steric hindrance, reducing reactivity in nucleophilic substitutions compared to the target compound .

Biological Activity

Benzyl 3-amino-2-hydroxypropanoate hydrochloride is an important compound in medicinal chemistry, primarily due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a chiral amino acid derivative featuring a benzyl group. Its chemical structure can be represented as follows:

  • Molecular Formula : C₉H₁₃ClN₂O₃
  • Molecular Weight : 220.66 g/mol

The compound's structural characteristics contribute to its interaction with various biological targets, making it a subject of interest in pharmacological studies.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : It acts as a substrate for various enzymes, influencing metabolic pathways.
  • Receptor Modulation : The compound may interact with specific receptors, potentially altering signaling pathways.
  • Antiviral Activity : Some studies indicate that derivatives of similar structures exhibit antiviral properties, particularly against viruses like Hepatitis C .

Antiviral Effects

Recent studies have shown promising antiviral activity of compounds related to this compound. For instance, derivatives have been evaluated for their efficacy against Hepatitis C virus (HCV). A notable compound demonstrated an EC₅₀ value of 6.53 μM, outperforming the standard antiviral drug ribavirin (EC₅₀ = 13.16 μM) with a higher selectivity index .

CompoundEC₅₀ (μM)Selectivity Index
Benzyl derivative6.532.6
Ribavirin13.16-

Cytotoxicity Studies

In addition to antiviral effects, the cytotoxicity of this compound has been assessed in various cell lines. The results indicate that while some derivatives exhibit low cytotoxicity, further investigations are required to establish safety profiles.

Case Studies and Research Findings

  • Study on Antiviral Properties :
    • A study synthesized several derivatives of amino acid compounds, including this compound, and evaluated their anti-HCV effects. The findings suggested that these compounds could serve as lead candidates for developing new antiviral agents .
  • Mechanistic Insights :
    • Research has focused on the induction of heme oxygenase-1 (HO-1) expression as a mechanism through which certain derivatives exert their antiviral effects. This induction is linked to enhanced binding activity of nuclear factor erythroid 2-related factor 2 (Nrf2), suggesting a pathway for therapeutic intervention .
  • Potential for Drug Development :
    • The compound's structural properties make it a valuable precursor in drug synthesis, particularly in developing novel therapeutic agents targeting viral infections and potentially other diseases .

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